molecular formula C24H28N2O6S2 B2994167 N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 868212-35-5

N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B2994167
CAS RN: 868212-35-5
M. Wt: 504.62
InChI Key: BGLUTERAECAOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28N2O6S2 and its molecular weight is 504.62. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Gene Expression Studies

Sulfonamides have been evaluated for their antitumor properties, with some compounds showing promise as cell cycle inhibitors. For example, research has identified potent sulfonamides that disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, leading to their progression into clinical trials. High-density oligonucleotide microarray analysis has been used to characterize these antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), with studies unraveling aspects related to their inhibition mechanism. These compounds play a crucial role in understanding the interaction with carbonic anhydrase isoforms, which is significant for developing therapeutics for conditions like glaucoma (Di Fiore et al., 2011).

Endothelin Antagonism for Cardiovascular Disorders

Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity. This research contributes to the development of treatments for cardiovascular disorders, showcasing the therapeutic potential of sulfonamide compounds in modulating the endothelin system (Murugesan et al., 1998).

Molecular Conformation and Assembly Studies

The inclusion of an additional methylene group in arylsulfonamide compounds has been shown to affect their conformation and crystal structure. Such studies are essential for understanding the molecular properties of sulfonamides and their potential applications in material science and drug design (de Castro et al., 2013).

Prodrug Development

Research into sulfonamide derivatives has also focused on creating prodrug forms to improve the pharmacokinetic properties of drugs. For instance, water-soluble amino acid derivatives of N-methylsulfonamides have been explored as potential prodrugs for enhancing drug solubility and bioavailability (Larsen et al., 1988).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methyl-N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S2/c1-19-13-15-20(16-14-19)25(33(3,28)29)17-21(27)18-26(23-11-7-8-12-24(23)32-2)34(30,31)22-9-5-4-6-10-22/h4-16,21,27H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUTERAECAOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide

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